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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of CC-
90003, a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and
ERK2. The document summarizes key quantitative data, outlines experimental methodologies
for kinase profiling, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism and Target Profile

CC-90003 is an orally available small molecule that covalently binds to a cysteine residue
within the ATP-binding site of ERK1 and ERK2.[1] This irreversible inhibition effectively blocks
the activation of ERK-mediated signaling pathways, which are frequently dysregulated in
various cancers, leading to the suppression of tumor cell proliferation and survival.[2] The
primary targets of CC-90003 are ERK1 and ERK2, with IC50 values in the nanomolar range.[3]

[415][6]

Kinase Selectivity Profile

The selectivity of CC-90003 has been extensively evaluated against large panels of kinases to
determine its specificity and potential off-target effects. Profiling against a panel of 258 kinases
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revealed that at a concentration of 1 uM, CC-90003 demonstrated high selectivity. The majority
of kinases (213) were not significantly inhibited (<50% inhibition), while a smaller subset (28
kinases) showed moderate inhibition (50%—-80% inhibition), and only 17 kinases exhibited
strong inhibition (>80% inhibition).[3][4]

Further cellular kinase screening in the A375 BRAF V600E-mutant melanoma cell line against
194 kinases identified only five kinases that were inhibited by more than 80% at a 1 pM
concentration: ERK1, ERK2, MKK4, MKK6, and FAK.[3][4] Through iterative analyses across
biochemical, cellular, and mass spectrometry assays on a total of 347 kinases, it was
determined that besides ERK1 and ERK2, only three other kinases—KDR, FLT3, and PDGFRa
—were significantly inhibited at biologically relevant concentrations.[3][4]

Table 1: Key Kinase Inhibition Data for CC-90003

Percent Inhibition

Target IC50 (nmol/L) (at 1 uM) Assay Type

ERK1 10-20 >80% Biochemical, Cellular
ERK2 10-20 >80% Biochemical, Cellular
MKK4 Not specified >80% Cellular

MKK6 Not specified >80% Cellular

FAK Not specified >80% Cellular

KDR Not specified Significant Biochemical, Cellular
FLT3 Not specified Significant Biochemical, Cellular
PDGFRa Not specified Significant Biochemical, Cellular

Signaling Pathway Context

CC-90003 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a
critical pathway that regulates cell growth, proliferation, differentiation, and survival.[2] By
inhibiting ERK1/2, CC-90003 effectively blocks the downstream signaling events of this
pathway, which is often hyperactivated in cancers due to mutations in upstream components
like BRAF and KRAS.[4][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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